N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O and its molecular weight is 447.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Small conductance potassium (SK) ion channels . These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current . They are key targets in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .
Mode of Action
The compound acts as a positive allosteric modulator . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site is shared by multiple small-molecule chemotypes . The compound binds to and allosterically modulates via this site .
Biochemical Pathways
The compound affects the signaling pathways regulated by Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . It achieves this by knocking down the phosphorylation of Akt and downstream biomarkers in vivo .
Action Environment
The compound’s lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the biological response of the compound . Moreover, strong hydrophobic interactions with certain residues of the target protein can also influence the compound’s action .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-5-7-16(24)8-6-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-4-2-3-15(23)10-17/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEAZMUAPLDZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.